N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-yl group at position 5, a prop-2-en-1-yl (allyl) group at position 3, and a sulfanyl acetamide moiety at position 2. The acetamide is further modified with a 4-ethoxyphenyl group, which enhances lipophilicity and may influence target binding .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-11-26-22(28)20-17(18-6-5-12-30-18)13-31-21(20)25-23(26)32-14-19(27)24-15-7-9-16(10-8-15)29-4-2/h3,5-10,12-13H,1,4,11,14H2,2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSNPGYYNYVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound's IUPAC name reflects its intricate structure. The molecular formula is , with a molecular weight of 434.5 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its biological significance.
The biological activity of this compound may involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It can bind to various receptors, modulating signal transduction pathways.
- Nucleic Acid Interaction : Potential interactions with DNA/RNA could influence gene expression and protein synthesis.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies show that related compounds have MIC values ranging from 0.25 to 16 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(4-Ethoxyphenyl)... | 0.25 - 16 | Various Gram-positive/negative |
| Ciprofloxacin | 1 - 32 | Control |
Anticancer Activity
The thieno[2,3-d]pyrimidine derivatives have been studied for their anticancer effects:
- Cell Line Studies : Compounds were tested against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values of approximately 0.3 and 1.2 µM .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 | 0.3 | Growth inhibition |
| MOLM13 | 1.2 | Apoptosis induction |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- In Vitro Studies : Evaluation of related compounds showed inhibition of pro-inflammatory cytokines in cell cultures .
Case Studies
A notable study demonstrated the efficacy of thieno[2,3-d]pyrimidine derivatives in reducing tumor growth in xenograft models. The administration of these compounds resulted in significant tumor size reduction compared to controls.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential therapeutic properties. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. The specific compound under discussion may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that thienopyrimidines can target specific molecular pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : There is growing interest in the antimicrobial activity of this compound. Its structure allows for interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. Studies have shown that similar thienopyrimidine derivatives possess broad-spectrum antimicrobial activity .
The biological activity of N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide extends to:
a. Mechanism of Action
The compound is believed to act by interacting with specific enzymes or receptors in biological systems. For instance, it may inhibit certain kinases or enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer and infections .
b. Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity. Modifications to the ethoxy and furan moieties can significantly alter biological activity, making it essential to explore various derivatives systematically .
Industrial Applications
Beyond its medicinal properties, this compound may have potential applications in:
a. Material Science
The compound could serve as a building block for synthesizing new materials with unique properties. Its ability to form stable complexes with metals may lead to applications in catalysis or as functional materials in electronics .
b. Agrochemicals
Given its biological activity, there is potential for this compound to be developed into agrochemical products aimed at pest control or enhancing plant resistance to pathogens.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-d]pyrimidin Cores
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS: 379236-68-7)
- Core: Identical thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- Position 5: 5-methylfuran-2-yl (vs. furan-2-yl in the target compound).
- Acetamide group: 2-methylphenyl (vs. 4-ethoxyphenyl).
N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS: 536704-58-2)
- Core : Pyrimido[5,4-b]indole (larger, fused ring system).
- Substituents :
- Position 3: 4-methylphenyl (vs. allyl in the target compound).
- Acetamide group: 4-ethoxyphenyl (identical to the target compound).
- Impact: The pyrimidoindole core increases molecular rigidity and surface area, which could enhance binding to planar protein targets.
Analogues with Triazole or Triazol-3-thione Cores
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Core : 1,2,4-triazole (smaller heterocycle).
- Substituents :
- Position 5: furan-2-yl (shared with the target compound).
- Acetamide group: Varied aryl groups (e.g., 4-fluorophenyl, 2-methylphenyl).
- Biological Activity : Demonstrated anti-exudative activity in preclinical models, suggesting sulfanyl acetamide derivatives may modulate inflammatory pathways .
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Core : 1,2,4-triazole.
- Substituents :
- Position 5: thiophen-2-yl (vs. furan-2-yl).
- Acetamide group: 4-fluorophenyl .
- Fluorine substitution improves metabolic stability .
Data Table: Key Structural and Hypothesized Functional Differences
Computational and Screening Insights
- Machine Learning Models : XGBoost algorithms predict compound properties (e.g., solubility, binding affinity) with high accuracy (RMSE: 9.091 K, R²: 0.928) .
- ChemGPS-NP Analysis : Highlights the limitations of structural similarity alone in virtual screening. The target compound’s unique allyl and ethoxyphenyl groups position it in distinct chemical space compared to triazole analogs .
- Molecular Fingerprints : Tanimoto coefficients and SPP metrics may underperform for sulfanyl acetamides due to their diverse substituent effects, necessitating activity-specific benchmarks .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodology : Synthesis typically begins with constructing the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Core formation : Cyclization of thiophene derivatives with urea or thiourea under reflux in ethanol .
- Functionalization : Introduction of the furan-2-yl group via Suzuki-Miyaura coupling (Pd catalysts, 80–100°C) and prop-2-en-1-yl via alkylation (K₂CO₃, DMF, 60°C) .
- Sulfanyl acetamide coupling : React the core with 2-chloro-N-(4-ethoxyphenyl)acetamide using NaH or Et₃N in dry THF .
- Optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc). Yields improve with inert atmospheres (N₂/Ar) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, prop-2-en-1-yl at δ 5.0–5.8 ppm) .
- HPLC-MS : Purity >95% with C18 columns (acetonitrile/water + 0.1% formic acid) and ESI+ detection (MW 441.5 g/mol) .
- XRD : For crystalline derivatives, compare with PubChem data (InChIKey: BBPILPVQAYVCGH-UHFFFAOYSA-N) .
Q. What preliminary biological screening assays are recommended?
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition ELISA .
- Controls : Compare with structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) to assess substituent effects .
Advanced Research Questions
Q. How do substituents (e.g., ethoxyphenyl vs. fluorophenyl) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Ethoxy group : Enhances lipophilicity (logP ~3.2), improving membrane permeability vs. polar fluorophenyl analogs (logP ~2.8) .
- Prop-2-en-1-yl : Increases electrophilicity, potentially enabling covalent binding to cysteine residues in target proteins .
- Data analysis : Use molecular docking (AutoDock Vina) to compare binding affinities for targets like EGFR or tubulin .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for similar thienopyrimidines may arise from:
- Purity variations : Impurities >5% skew dose-response curves; validate via HPLC .
- Assay conditions : Serum concentration in cell media affects compound stability; use standardized protocols (e.g., RPMI-1640 + 10% FBS) .
- Resolution : Perform meta-analysis of PubChem BioAssay data (AID 743255) and validate with orthogonal assays (e.g., apoptosis via Annexin V/PI) .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Derivatization :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability (tested in rodent models) .
- ADME profiling :
- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
